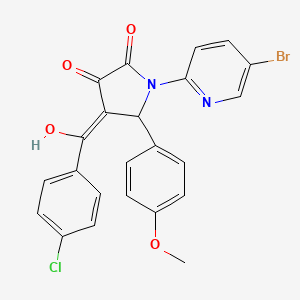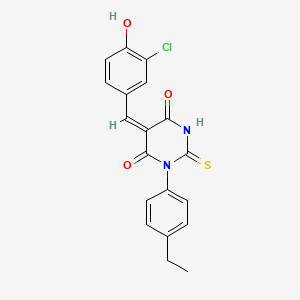![molecular formula C14H10ClIN2O2 B3918910 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3918910.png)
4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide
Overview
Description
4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide, also known as CIBO, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the class of benzimidazole derivatives and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cell survival. Additionally, 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of MMP-9, an enzyme that is involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide is its high potency. It has been shown to have a low IC50 value, indicating that it is effective at low concentrations. Additionally, 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been shown to have a high selectivity for cancer cells, making it a potential candidate for cancer therapy. However, one of the major limitations of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide. One area of research could focus on improving the solubility of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide in aqueous solutions. Another area of research could focus on developing new derivatives of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide that have improved selectivity and potency. Additionally, future research could focus on exploring the potential use of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide in combination with other drugs for cancer therapy. Finally, future research could focus on exploring the potential use of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis.
Scientific Research Applications
4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in scientific research. One of the major applications of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2/c15-11-5-1-9(2-6-11)13(17)18-20-14(19)10-3-7-12(16)8-4-10/h1-8H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKAHQXYCJVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)I)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)I)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-iodobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide](/img/structure/B3918833.png)
![2-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B3918844.png)
![3-ethyl-5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide](/img/structure/B3918846.png)

![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3918858.png)
![N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918863.png)
amino]methyl}-N-quinoxalin-6-ylbenzamide](/img/structure/B3918886.png)
![5-isopropyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylisoxazole-3-carboxamide](/img/structure/B3918894.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[3-(1H-indol-3-yl)propanoyl]piperidin-3-ol](/img/structure/B3918898.png)
![3-[3-benzoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3918904.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3918912.png)
![2-(4-chloro-2-nitrophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3918915.png)